N-butyl-1-cyclopentyl-1H-pyrazol-4-amine
Description
N-butyl-1-cyclopentyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a cyclopentyl group at position 1 of the pyrazole ring and a butylamine substituent at position 4.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-butyl-1-cyclopentylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-2-3-8-13-11-9-14-15(10-11)12-6-4-5-7-12/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
UICSIGJGHWYLIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Amine Precursors
The foundational approach to synthesizing N-butyl-1-cyclopentyl-1H-pyrazol-4-amine involves alkylation of 1-cyclopentyl-1H-pyrazol-4-amine (CAS 1152866-89-1) with butylating agents. The amine group at position 4 of the pyrazole ring serves as a nucleophile, reacting with alkyl halides or sulfonates under basic conditions. For instance, treatment with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C yields the target compound. This method typically achieves moderate yields (50–65%) and requires purification via column chromatography.
Key variables influencing this route include:
Oxidative Coupling of Secondary Amines
A patent by WO2015032859A1 describes a one-step oxidative coupling method for pyrazole carboxamide derivatives, adaptable for this compound. This approach reacts 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with N-butylamine in the presence of an oxidant (e.g., NaOCl) and a FeSO₄·7H₂O catalyst. The reaction proceeds via imine formation followed by oxidation to the amine (Figure 1).
Reaction conditions :
-
Catalyst : FeSO₄·7H₂O (0.26 mmol/g substrate)
-
Oxidant : Aqueous NaOCl (13 wt%, 1.2 equiv)
-
Solvent : Acetonitrile, 60°C, 6–8 hours
This method reduces step count compared to traditional alkylation but demands precise stoichiometry to avoid over-oxidation.
Catalytic Amination Strategies
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable direct C–N bond formation between halogenated pyrazoles and butylamines. For example, 1-cyclopentyl-4-bromo-1H-pyrazole reacts with n-butylamine using Pd(OAc)₂/XantPhos as a catalytic system in toluene at 110°C. This Buchwald-Hartwig amination achieves yields up to 75% with high regioselectivity.
Optimization insights :
Reductive Amination
Reductive amination of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with butylamine using NaBH₃CN in methanol represents an alternative route. The imine intermediate is reduced in situ, yielding the target amine with 60–65% efficiency. This method avoids harsh bases but requires anhydrous conditions.
Mechanistic Elucidation and Kinetic Studies
Alkylation Mechanism
The alkylation of 1-cyclopentyl-1H-pyrazol-4-amine follows an SN2 pathway, where the amine’s lone pair attacks the electrophilic carbon of the butyl halide (Figure 2). Polar aprotic solvents stabilize the transition state, while steric hindrance from the cyclopentyl group slightly slows the reaction.
Oxidative Coupling Pathway
In the FeSO₄-catalyzed oxidative coupling, the aldehyde undergoes condensation with butylamine to form a Schiff base. Subsequent oxidation by NaOCl generates the secondary amine via a radical intermediate, as evidenced by ESR studies. The iron catalyst facilitates electron transfer, lowering the activation energy.
Process Optimization and Scalability
Temperature and pH Effects
Solvent Screening
Comparative studies highlight acetonitrile’s superiority in both alkylation and oxidative coupling due to its high dielectric constant (ε = 37.5) and miscibility with aqueous oxidants.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
Recrystallization from hexane/ethyl acetate (4:1) removes residual butyl halide, achieving >99% purity. HPLC methods using a C18 column (MeCN/H₂O, 0.1% TFA) validate batch consistency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation | 50–65 | 95–98 | Simple setup | Moderate yields |
| Oxidative coupling | 68–72 | 97–99 | One-step process | Sensitive to stoichiometry |
| Catalytic amination | 70–75 | 98–99 | High regioselectivity | Costly catalysts |
| Reductive amination | 60–65 | 96–98 | Mild conditions | Requires anhydrous environment |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-cyclopentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
N-butyl-1-cyclopentyl-1H-pyrazol-4-amine has been investigated for its potential as an anticancer agent. Its structure allows for interactions with specific molecular targets involved in cancer pathways, particularly those associated with the epidermal growth factor receptor (EGFR). Research indicates that modifications of pyrazole derivatives can enhance their efficacy against specific mutations in EGFR, such as T790M, which are known to confer resistance to conventional therapies.
Kinase Inhibition
The compound has been studied as a potential inhibitor of various kinases, including p38 mitogen-activated protein kinase (MAPK). Inhibitors targeting this pathway have shown promise in reducing inflammation and tumor growth in preclinical models. The binding affinity and selectivity of this compound to these kinases make it a candidate for further development .
Anti-inflammatory Properties
Research has suggested that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound's mechanism of action involves modulation of inflammatory pathways, potentially impacting conditions like rheumatoid arthritis and other autoimmune disorders .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics.
Synthesis and Industrial Applications
Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds that can be utilized in pharmaceuticals and agrochemicals.
Agrochemical Development
The compound's applications extend to the synthesis of agrochemicals, where it can be used to create herbicides or pesticides that target specific plant pathogens or pests. The ability to modify the pyrazole ring can lead to enhanced efficacy and reduced environmental impact .
Case Study 1: Inhibition of EGFR Mutations
A study explored the efficacy of this compound derivatives against EGFR mutations linked to lung cancer. The results indicated significant inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range, highlighting their potential as targeted therapies.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, this compound demonstrated a reduction in inflammatory markers by over 60% when administered at effective doses. This suggests its potential utility in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-butyl-1-cyclopentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-butyl-1-cyclopentyl-1H-pyrazol-4-amine with structurally related pyrazole derivatives:
*Note: The molecular formula for includes an unexplained chlorine atom, which is absent in the compound name.
Substituent Effects
- Cyclic Groups : Cyclopentyl (C₅H₉) in the target compound increases steric bulk compared to cyclopropyl (C₃H₅) in or cyclobutyl (C₄H₇) in . Larger cyclic groups enhance lipophilicity but may reduce solubility .
- Amine Chains : Butylamine (C₄H₉NH₂) balances hydrophobicity and hydrogen-bonding capacity. Branched chains (e.g., 3-methylbutyl in ) may hinder crystallization, lowering melting points compared to linear analogs.
- Aromatic vs.
Biological Activity
N-butyl-1-cyclopentyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its potential biological effects, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Studies indicate that compounds in the pyrazole class can exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Research suggests that this compound may have anti-inflammatory properties, which are crucial in treating various inflammatory diseases .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still being elucidated but may include:
- Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, which could be a mechanism through which this compound exerts its effects .
- Cytokine Modulation : Some studies have indicated that pyrazole compounds can inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Reduced levels of IL-6 and TNFα | |
| Enzyme Inhibition | Potential inhibition of phospholipase A2 |
Case Study: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The compound was tested against various strains of bacteria and fungi. Results showed:
- Efficacy Against Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
Case Study: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of pyrazole compounds. This compound was assessed for its ability to inhibit cytokine release in vitro. Key findings included:
- Cytokine Inhibition : The compound significantly reduced IL-6 and TNFα levels in activated macrophages, suggesting a strong anti-inflammatory effect.
Q & A
Q. What are the standard synthetic routes for N-butyl-1-cyclopentyl-1H-pyrazol-4-amine, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including cyclization and alkylation. For analogous pyrazole derivatives, methods such as:
- Coupling reactions using catalysts like copper(I) bromide and bases (e.g., cesium carbonate) in polar solvents (e.g., DMSO) at controlled temperatures (35–60°C) .
- Purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound .
- Yield optimization often requires adjusting reaction time, temperature, and stoichiometric ratios of reagents .
Q. How is the structural integrity of this compound confirmed?
Key characterization methods include:
- NMR spectroscopy : and NMR to verify substituent positions and purity (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography : For resolving crystal packing and stereochemistry using programs like SHELXL .
Q. What are the stability and storage conditions for this compound?
Pyrazole derivatives are generally stable under inert atmospheres but may degrade in the presence of strong oxidizing agents. Recommended storage:
- Temperature : -20°C in sealed vials.
- Solvent : Dissolved in anhydrous DMSO or ethanol to prevent hydrolysis.
- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?
Competing side reactions (e.g., over-alkylation or ring-opening) can be minimized by:
- Catalyst screening : Transition metals (e.g., CuBr) enhance regioselectivity in pyrazole functionalization .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature) to identify optimal conditions .
- In-situ monitoring : Techniques like FTIR or HPLC to track intermediate formation .
Q. How should discrepancies in spectroscopic data be resolved?
Contradictions between NMR, MS, or crystallographic data require:
- Redundant validation : Cross-checking with alternative methods (e.g., 2D NMR for ambiguous proton assignments) .
- Computational modeling : DFT calculations to predict NMR shifts or compare with experimental X-ray data .
- Sample recrystallization : To eliminate impurities causing split peaks or anomalous signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?
- Derivatization : Synthesizing analogs with modified substituents (e.g., replacing cyclopentyl with isopropyl) to assess bioactivity trends .
- Molecular docking : Using software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- In-vitro assays : Dose-response studies to correlate structural features (e.g., lipophilicity from the butyl group) with potency .
Q. How can crystallographic data from SHELX programs improve mechanistic understanding?
- Torsion angle analysis : Identifying steric hindrance or conformational flexibility in the cyclopentyl and butyl groups .
- Hydrogen bonding networks : Mapping interactions in co-crystals with biological targets (e.g., enzymes) to guide drug design .
- Twinned data refinement : Using SHELXL’s twin law functions to resolve complex diffraction patterns in polymorphic crystals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
